The synthesis of compounds related to EMDB-1 typically involves advanced imaging techniques rather than traditional chemical synthesis. The primary methods used in generating data for EMDB entries include:
Technical details regarding these methods include the use of cryogenic conditions to preserve samples during imaging, advanced algorithms for data processing, and high-resolution detectors to capture fine details of molecular structures .
The molecular structure associated with EMDB-1 is represented through three-dimensional volume data obtained from electron microscopy techniques. Each entry includes:
While EMDB-1 itself does not directly involve chemical reactions in the traditional sense, it provides insights into biochemical interactions and processes. The data can be used to analyze:
Technical details may include analyzing Fourier Shell Correlation curves that assess the resolution and quality of reconstructions .
The mechanism of action associated with compounds represented in EMDB-1 involves understanding how molecular structures interact within biological systems. This includes:
Data collected from entries like EMDB-1 contribute significantly to our understanding of these mechanisms at a molecular level .
The physical properties associated with EMDB-1 entries include:
Chemical properties are inferred from the molecular structures depicted in the entries. This includes understanding interactions based on molecular geometry and electronic configurations derived from structural analyses .
The applications of data derived from EMDB-1 are extensive within scientific research:
EMDB is a public repository specializing in cryo-electron microscopy (cryo-EM) volumes and tomograms of macromolecular complexes and subcellular structures. Its primary objectives are:
As of June 2025, EMDB houses 46,898 entries, with ∼55% linked to atomic models in the PDB, reflecting its pivotal role in integrative structural biology [1] [10].
EMDB’s development mirrors the explosive growth of cryo-EM methodologies:
Table 1: EMDB Growth Milestones (2002–2025)
Year | Key Event | Entry Count |
---|---|---|
2002 | EMDB established | 0 (Baseline) |
2016 | >10,000 entries | 10,000 |
2022 | Mandatory half-map deposition implemented | 30,000 |
2025 | Current holdings (June) | 46,898 |
2028 | Projected holdings (current growth rate) | 100,000 |
Exponential growth is evident, with entries doubling every ∼2.5 years. In 2022 alone, 6,139 entries were released—a trajectory predicted to surpass crystallography-derived PDB entries by 2025 [10].
Since 2021, EMDB has operated as a wwPDB Core Archive, enhancing data harmonization and validation:
Table 2: wwPDB Integration Milestones
Year | Integration Step | Significance |
---|---|---|
2013 | PDBj joins EMDB collaboration | Expanded Asian deposition access |
2021 | EMDB becomes wwPDB Core Archive | Unified validation under OneDep |
2022 | Half-map requirement enforced | Enhanced map validation & model refinement |
2023 | PDBc joins as wwPDB associate member | Extended curation capacity |
This integration facilitates cross-archive referencing, allowing seamless navigation between EMDB maps, PDB models, and EMPIAR raw data [3] [10].
The term "Resolution Revolution" denotes the post-2012 advancements in cryo-EM that enabled near-atomic resolution structures. EMDB has been instrumental in democratizing this revolution:
Table 3: Resolution Trends in EMDB (2022 Entries)
Resolution Range | SPA Entries (2022) | Percentage | Biological Insights Enabled |
---|---|---|---|
≤3.0 Å | 1,299 | 21.2% | Atomic modeling, ligand binding |
3.1–4.0 Å | 2,735 | 44.6% | Secondary structure, domain packing |
4.1–10.0 Å | 1,704 | 27.8% | Complex assembly, conformational states |
>10.0 Å | 307 | 5.0% | Cellular context, organelle mapping |
EMDB’s metadata capture the methodological shifts driving this progress. For example, entries now routinely include Fourier Shell Correlation (FSC) curves, sharpening parameters, and mask files, enabling critical assessment of resolution claims [10].
Table 4: Key Compound/Structure Names in EMDB
EMDB Entry ID | Compound/Structure Name | Technique |
---|---|---|
EMD-45150 | Bottom half of NL4-3 WT HIV-1 intasome | SPA |
EMD-70530 | Tetrameric full-length HIV-1 integrase protein complex | SPA |
EMD-64062 | Na+-translocating NADH-ubiquinone oxidoreductase (V. cholerae) | Cryo-EM |
EMD-45732 | Gq-coupled FFA2 with TUG-1375 and 4-CMTB | Cryo-EM |
EMD-47520 | GluA2-γ2 complex bound to memantine/glutamate | Cryo-EM |
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